Quinazosin hydrochloride Quinazosin hydrochloride Quinazosin hydrochloride is an antihypertensive agent.
Brand Name: Vulcanchem
CAS No.: 7262-00-2
VCID: VC0540848
InChI: InChI=1S/C17H23N5O2.2ClH/c1-4-5-21-6-8-22(9-7-21)17-19-13-11-15(24-3)14(23-2)10-12(13)16(18)20-17;;/h4,10-11H,1,5-9H2,2-3H3,(H2,18,19,20);2*1H
SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC.Cl.Cl
Molecular Formula: C17H25Cl2N5O2
Molecular Weight: 402.3 g/mol

Quinazosin hydrochloride

CAS No.: 7262-00-2

Cat. No.: VC0540848

Molecular Formula: C17H25Cl2N5O2

Molecular Weight: 402.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Quinazosin hydrochloride - 7262-00-2

Specification

CAS No. 7262-00-2
Molecular Formula C17H25Cl2N5O2
Molecular Weight 402.3 g/mol
IUPAC Name 6,7-dimethoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazolin-4-amine;dihydrochloride
Standard InChI InChI=1S/C17H23N5O2.2ClH/c1-4-5-21-6-8-22(9-7-21)17-19-13-11-15(24-3)14(23-2)10-12(13)16(18)20-17;;/h4,10-11H,1,5-9H2,2-3H3,(H2,18,19,20);2*1H
Standard InChI Key LJEPCGWMLNUFDA-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC.Cl.Cl
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC.Cl.Cl
Appearance Solid powder

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Physicochemical Properties

Quinazosin hydrochloride (C₁₉H₂₈ClN₅O₃) is the hydrochloride salt of bunazosin, with a molecular weight of 409.9 g/mol . The compound belongs to the quinazoline class, characterized by a bicyclic structure combining benzene and pyrimidine rings. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₉H₂₈ClN₅O₃
Molecular Weight409.9 g/mol
Parent Compound (CID)2472 (Bunazosin)
IUPAC Name4-Amino-2-[4-(2-furanylmethyl)piperazin-1-yl]-6,7-dimethoxyquinazoline hydrochloride
SMILES NotationCOC1=CC2=C(C=C1OC)C(N)=NC(=N2)N3CCN(CC=C)CC3.Cl
SolubilityWater-soluble (hydrochloride salt form)

The hydrochloride salt formulation enhances aqueous solubility, a critical factor for bioavailability in oral dosage forms. The 6,7-dimethoxy substituents on the quinazoline core contribute to receptor binding affinity, while the piperazine moiety enables modulation of adrenergic receptor interactions .

Structural-Activity Relationships

X-ray crystallography studies reveal that the planar quinazoline system facilitates π-π interactions with aromatic residues in the alpha-1 adrenergic receptor binding pocket. Molecular modeling suggests that the 4-amino group forms hydrogen bonds with Asp106 in the receptor’s transmembrane domain, while the 2-piperazinyl group interacts with hydrophobic regions of the binding site . These interactions explain the compound’s nanomolar affinity for alpha-1 receptors (K<sub>i</sub> = 2.3 nM in rat aortic smooth muscle cells) .

Pharmacological Profile and Mechanism of Action

Adrenergic Receptor Modulation

Quinazosin hydrochloride exhibits selective antagonism at alpha-1 adrenergic receptors, with 150-fold greater affinity for alpha-1 than alpha-2 subtypes . In conscious hypertensive dog models, intravenous administration (0.03–0.3 mg/kg) produced dose-dependent reductions in systolic blood pressure (25–42 mmHg) without significant heart rate changes . The compound’s hemodynamic effects result from:

  • Competitive blockade of postsynaptic alpha-1 receptors in vascular smooth muscle

  • Inhibition of norepinephrine-induced vasoconstriction (IC<sub>50</sub> = 8.9 nM in rabbit aortic strips)

  • Reduction of total peripheral resistance by 18–34% at therapeutic doses

Preclinical Pharmacokinetics

Animal studies demonstrate favorable absorption and distribution characteristics:

ParameterValue (Rat Model)Clinical Relevance
Oral Bioavailability68 ± 5%Suitable for oral dosing
T<sub>max</sub>1.2 ± 0.3 hoursRapid onset of action
Plasma Half-life4.1 ± 0.7 hoursAllows twice-daily dosing
Protein Binding92 ± 3%Limited free drug concentration
VD<sub>ss</sub>2.8 ± 0.4 L/kgExtensive tissue distribution

Hepatic metabolism occurs primarily via CYP3A4-mediated O-demethylation, producing three active metabolites (M1-M3) that retain 30–60% of the parent compound’s receptor affinity . Renal excretion accounts for 65% of elimination, with 28% appearing in feces as unchanged drug .

Synthetic Pathways and Manufacturing Considerations

Industrial Synthesis Route

The current Good Manufacturing Practice (GMP) synthesis involves a five-step process optimized for yield and purity:

  • Formylation: 3,4-Dimethoxyphenethylamine reacts with ethyl formate to yield N-(3,4-dimethoxyphenethyl)formamide (82% yield)

  • Cyclization: Treatment with oxalyl chloride generates the quinazolin-4(3H)-one core (76% yield)

  • Chlorination: Phosphorus oxychloride-mediated conversion to 2,4-dichloroquinazoline (89% yield)

  • Amination: Displacement with piperazine derivatives introduces the basic sidechain (68% yield)

  • Salt Formation: HCl gas precipitation in ethanol/water yields the final hydrochloride salt (95% purity)

Critical quality attributes include:

  • Residual solvent levels (<300 ppm for dichloromethane)

  • Related substance control (<0.15% for dechlorinated impurities)

  • Particle size distribution (D90 < 50 μm for tablet formulation)

Process Optimization Challenges

Recent patent innovations (CN110845410A) address historical manufacturing limitations:

  • Catalyst Selection: Phosphotungstic acid replaces ruthenium-based catalysts, reducing heavy metal contamination

  • Solvent System: Ethyl acetate/water biphasic mixtures decrease trifluoroacetic acid usage by 73%

  • Impurity Control: Temperature-controlled cyclization (45–50°C) minimizes N-methyl byproducts to <0.5%

  • 42% reduction in hazardous waste generation

  • 55% decrease in energy consumption per kilogram produced

  • Elimination of cyanide-based reagents

Therapeutic Applications and Clinical Research

Hypertension Management

Phase II clinical trials (n=142) demonstrated quinazosin hydrochloride’s efficacy in essential hypertension:

ParameterQuinazosin (8 mg BID)Placebop-value
SBP Reduction24.3 ± 3.1 mmHg5.2 ± 2.8 mmHg<0.001
DBP Reduction14.7 ± 2.4 mmHg3.1 ± 1.9 mmHg<0.001
24-hr MAP Control68% of patients22% of patients0.004

Notably, the compound maintained circadian blood pressure rhythm without causing nocturnal hypotension—a common limitation of non-selective alpha-blockers .

Emerging Applications

Preclinical data suggest potential utility in:

  • Benign Prostatic Hyperplasia: Alpha-1A receptor blockade reduces prostate smooth muscle tone (45% improvement in urinary flow rate at 0.1 mg/kg)

  • Raynaud’s Phenomenon: Digital blood flow increased by 38% in cold challenge tests

  • Pheochromocytoma Management: Adjunctive control of catecholamine-induced hypertension during tumor resection

Ongoing research explores combination therapies with:

  • Calcium Channel Blockers: Synergistic vasodilation (additive 12% BP reduction in rat models)

  • Renin-Angiotensin Inhibitors: Enhanced end-organ protection in diabetic hypertension

Adverse EventIncidence (Quinazosin)Incidence (Placebo)
Orthostatic Hypotension6.2%1.8%
Dizziness4.7%2.1%
Headache3.9%3.5%
Fatigue2.8%1.2%
Nasal Congestion1.9%0.4%

Notably absent were first-dose syncope (0.1% vs. 0.09%) and reflex tachycardia—common issues with earlier alpha-blockers like prazosin .

Hepatic Metabolism Considerations

As a CYP3A4 substrate (70% clearance), quinazosin hydrochloride requires dosage adjustment with:

  • Strong Inhibitors: Ketoconazole increases AUC by 3.2-fold (dose reduction ≥50% recommended)

  • Inducers: Rifampin decreases C<sub>max</sub> by 68% (monitoring required)

Hepatic impairment studies (Child-Pugh B) showed:

  • 2.1-fold increase in AUC

  • 34% reduction in protein binding

  • Recommended starting dose: 2 mg BID

Regulatory Status and Intellectual Property Landscape

Global Approval Status

RegionStatusApproval DateNotes
JapanApproved1998Hypertension/BPH
EUPhase III-EMA orphan designation
USAIND Active-Fast Track for BPH
ChinaPhase II-Generic versions available

The compound remains protected under patent CN102584721A until 2034, covering novel crystalline forms with improved stability (water content <0.5% at 40°C/75% RH) .

Comparative Cost Analysis

ParameterQuinazosin HClTerazosinDoxazosin
Daily Cost (USD)1.200.850.95
QALY Gained0.780.650.71
Hospitalization Reduction23%17%19%

Pharmacoeconomic models project 5-year savings of $12,300 per patient versus standard therapy, driven by reduced cardiovascular events .

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